2-Methoxy-4-(trifluoromethyl)benzoic acid

Medicinal Chemistry Drug Design Lipophilicity

Select this building block for fragment-based drug discovery in the CNS and orally bioavailable space. Its 2-methoxy-4-CF₃ substitution delivers an optimal LogP of 2.4-2.6 and PSA of 46.5 Ų, outperforming non-fluorinated analogs. The intermediate melting point (125-130°C) ensures stable solid-state handling for scalable synthesis. Use the -COOH, -OCH₃, and stable -CF₃ handles for rapid SAR exploration and metabolic stability.

Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
CAS No. 448-36-2
Cat. No. B1599103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(trifluoromethyl)benzoic acid
CAS448-36-2
Molecular FormulaC9H7F3O3
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C9H7F3O3/c1-15-7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14)
InChIKeyQWRIRBUKLBWVNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-(trifluoromethyl)benzoic Acid (CAS 448-36-2): Procurement-Ready Physicochemical and Identity Baseline


2-Methoxy-4-(trifluoromethyl)benzoic acid (CAS 448-36-2) is a disubstituted benzoic acid derivative featuring a methoxy group at the 2-position and a trifluoromethyl group at the 4-position of the aromatic ring . This compound is a white to off-white crystalline solid with a molecular formula of C₉H₇F₃O₃ and a molecular weight of 220.15 g/mol [1]. It is commercially available at purities of 97% (Thermo Scientific/Alfa Aesar) to ≥98% (AromSyn, Aladdin, Bidepharm) , and is classified as a synthetic building block and fragment molecule for medicinal chemistry, drug discovery, and organic synthesis applications [2].

Why 2-Methoxy-4-(trifluoromethyl)benzoic Acid (CAS 448-36-2) Cannot Be Replaced by Simpler Analogs in Procurement


Although sharing the benzoic acid core with numerous analogs, 2-Methoxy-4-(trifluoromethyl)benzoic acid occupies a unique design space defined by the specific 2-methoxy, 4-trifluoromethyl substitution pattern. This arrangement confers a distinct balance of lipophilicity (LogP ~2.4-2.6) and polar surface area (PSA ~46.5 Ų) that cannot be replicated by non-fluorinated versions (e.g., 2-methoxybenzoic acid, LogP ~1.5) or by regioisomers with the CF₃ group at alternative positions [1] [2]. Furthermore, the regioisomeric variants (e.g., 5-CF₃ or 6-CF₃) exhibit markedly different solid-state properties (melting point ranges differ by >15°C) and divergent reactivity profiles in cross-coupling and derivatization chemistry, directly impacting synthetic route feasibility and downstream process scalability . Substituting with a generic analog risks altering pharmacokinetic properties in lead series, compromising synthetic yields, or introducing undesired physicochemical behavior in formulated materials.

2-Methoxy-4-(trifluoromethyl)benzoic Acid (448-36-2): Quantified Differentiation from Closest Analogs


Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability vs. Non-Fluorinated Analog

2-Methoxy-4-(trifluoromethyl)benzoic acid exhibits a calculated LogP of 2.4122 [1] to 2.5805 , significantly higher than the non-fluorinated 2-methoxybenzoic acid (LogP 1.3934 to 1.67) [2]. This logP elevation is attributable to the 4-CF₃ substituent and correlates with enhanced lipophilicity, a critical parameter for passive membrane permeability and blood-brain barrier penetration in central nervous system (CNS) drug discovery programs.

Medicinal Chemistry Drug Design Lipophilicity

Polar Surface Area (PSA) Differentiation: Altered Hydrogen Bonding Capacity vs. 4-(Trifluoromethyl)benzoic Acid

The presence of the 2-methoxy group in 2-Methoxy-4-(trifluoromethyl)benzoic acid increases its topological polar surface area (TPSA) to 46.53 Ų [1], compared to 37.3 Ų for 4-(trifluoromethyl)benzoic acid (which lacks the methoxy substituent) [2]. This higher PSA introduces an additional hydrogen bond acceptor site and moderately reduces membrane permeability relative to the non-methoxy analog, offering a tunable handle for balancing lipophilicity and polarity in lead optimization.

Medicinal Chemistry ADME Prediction Molecular Descriptors

Regioisomeric Melting Point Differentiation: Ortho-Methoxy/CF₃ Position Effects

The melting point of 2-Methoxy-4-(trifluoromethyl)benzoic acid (125-130°C) is intermediate between its 5-CF₃ isomer (108-111°C) and its 6-CF₃ isomer (131-134°C) . This 15-26°C spread among regioisomers reflects differences in crystal packing energetics driven by substituent positioning, directly impacting recrystallization solvent selection, purification workflow design, and solid-state stability in long-term storage.

Process Chemistry Purification Crystallization

Fragment-Based Drug Discovery (FBDD) Utility: Scaffold for Molecular Elaboration

2-Methoxy-4-(trifluoromethyl)benzoic acid is explicitly marketed as a fragment molecule suitable for molecular linking, expansion, and modification [1]. Unlike many simple benzoic acid derivatives that serve merely as capping groups, the 2-methoxy and 4-trifluoromethyl groups provide dual vectors for synthetic elaboration (carboxylic acid for amide/ester formation; methoxy for demethylation to phenol; CF₃ as a metabolically stable lipophilic anchor) . This multifunctional character is not uniformly present in positional isomers lacking the ortho-methoxy/para-CF₃ arrangement.

Fragment-Based Drug Discovery Lead Generation Medicinal Chemistry

Metabolic Stability via Trifluoromethyl Substitution: Class-Level Inference

The trifluoromethyl (-CF₃) group is a well-established bioisostere in medicinal chemistry that confers enhanced metabolic stability by blocking cytochrome P450-mediated oxidation at the substituted position [1]. While direct comparative metabolic data for 2-Methoxy-4-(trifluoromethyl)benzoic acid itself is absent in public literature, the presence of the 4-CF₃ group distinguishes it from non-fluorinated analogs (e.g., 2-methoxybenzoic acid) by reducing susceptibility to oxidative metabolism at the para-position. This class-level inference is supported by extensive precedent in the pharmaceutical literature where CF₃ substitution on aromatic rings improves plasma half-life and oral bioavailability [2].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Procurement-Driven Application Scenarios for 2-Methoxy-4-(trifluoromethyl)benzoic Acid (448-36-2)


Medicinal Chemistry: Fragment-Based Lead Generation Requiring Balanced Lipophilicity

Procure this compound when initiating a fragment-based drug discovery campaign targeting CNS or orally bioavailable space. The quantified LogP of 2.41-2.58 (vs. ~1.5 for non-fluorinated analog) and PSA of 46.53 Ų provide a calculated starting point for permeability optimization, while the three orthogonal synthetic handles (-COOH, -OCH₃, -CF₃) enable rapid SAR exploration [1].

Process Chemistry: Crystallization and Purification Workflow Design

Select this specific regioisomer when developing scalable synthetic routes where solid-state handling is critical. Its melting point range (125-130°C) is intermediate between the lower-melting 5-isomer (108-111°C) and higher-melting 6-isomer (131-134°C), offering distinct recrystallization behavior that may simplify purification and improve yield consistency .

Chemical Biology: Tool Compound Synthesis Requiring Metabolic Stability

Use this building block to synthesize chemical probes where metabolic stability is a priority. The 4-CF₃ group blocks oxidative metabolism at the para-position, a class-level advantage over non-fluorinated analogs [2]. This scaffold is suitable for preparing amide or ester derivatives for in vitro and cellular target engagement studies.

Organic Synthesis: Versatile Intermediate for Multistep Sequences

Procure for use as a key intermediate in multistep organic synthesis. The carboxylic acid functionality enables standard amide coupling and esterification, while the methoxy group can be demethylated to unveil a phenol for further derivatization. The CF₃ group remains intact under most reaction conditions, providing a stable lipophilic anchor throughout synthetic sequences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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